Product packaging for Morpholine, 4-(3-methyl-1-butenyl)-(Cat. No.:CAS No. 53828-74-3)

Morpholine, 4-(3-methyl-1-butenyl)-

Cat. No.: B12656256
CAS No.: 53828-74-3
M. Wt: 155.24 g/mol
InChI Key: YIWODGWZMHUUBZ-ONEGZZNKSA-N
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Description

Contextualization within Morpholine (B109124) and Enamine Chemistry

Morpholine itself is a heterocyclic organic compound with the chemical formula O(CH₂CH₂)₂NH. wikipedia.orgatamanchemicals.com It possesses both an amine and an ether functional group, which makes it a versatile building block in organic synthesis. wikipedia.orgatamanchemicals.com Due to the presence of the amine group, morpholine acts as a base. wikipedia.orgatamanchemicals.com The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic compared to similar secondary amines like piperidine (B6355638). wikipedia.orgatamanchemicals.com

A key reaction involving morpholine is the formation of enamines. wikipedia.org Enamines are unsaturated compounds formed from the reaction of an aldehyde or ketone with a secondary amine, such as morpholine. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the loss of a water molecule. wikipedia.orgmasterorganicchemistry.com Enamines, including those derived from morpholine, are valuable intermediates in organic synthesis because they can act as nucleophiles. wikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the double bond, making the α-carbon nucleophilic. wikipedia.orgmasterorganicchemistry.com

Morpholine, 4-(3-methyl-1-butenyl)- is a specific enamine formed from the reaction of a carbonyl compound with morpholine, resulting in a 3-methyl-1-butenyl substituent attached to the nitrogen atom of the morpholine ring. Its structure and reactivity are a direct consequence of this enamine functionality within the morpholine framework.

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and drug discovery. enamine.netresearchgate.net Morpholine and its derivatives are prominent examples of such compounds and are found in numerous FDA-approved drugs. enamine.net The morpholine ring can favorably influence pharmacokinetic properties like lipophilicity and metabolic stability when incorporated into larger molecules. enamine.net

The significance of morpholine enamines, such as 4-(3-methyl-1-butenyl)morpholine (B8585733), in heterocyclic compound research lies in their utility as synthetic intermediates. They are particularly important in carbon-carbon bond-forming reactions, a fundamental process in the construction of more complex molecules. fiveable.mersc.org The Stork enamine alkylation, for instance, utilizes enamines to alkylate and acylate aldehydes and ketones. wikipedia.orgfiveable.me This allows for the synthesis of a wide variety of substituted heterocyclic and carbocyclic structures. The reaction of morpholine enamines with α,β-unsaturated acid chlorides, for example, has been used to prepare cyclohexane-1,3-diones. rsc.org

Historical Development of Related Morpholine Enamine Chemistry

The synthetic potential of enamines was significantly advanced by the work of Gilbert Stork in the 1950s and 1960s. He demonstrated that enamines derived from ketones or aldehydes and secondary amines could serve as effective nucleophiles in alkylation and acylation reactions. orgsyn.org This discovery, now known as the Stork enamine synthesis, became a cornerstone of modern organic chemistry. fiveable.me

The use of cyclic secondary amines like morpholine, pyrrolidine (B122466), and piperidine became common for enamine formation. The choice of the amine influences the reactivity of the resulting enamine. Morpholine enamines, in particular, proved to be stable and versatile intermediates. fiveable.me Early work focused on their reactions with alkyl halides and acyl halides. orgsyn.org Over time, the scope of enamine reactions expanded to include conjugate additions and other transformations. masterorganicchemistry.com The development of methods for the synthesis of morpholines and their derivatives has been a continuous area of research, with numerous strategies reported for their preparation from various starting materials like 1,2-amino alcohols. researchgate.netorganic-chemistry.orgchemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B12656256 Morpholine, 4-(3-methyl-1-butenyl)- CAS No. 53828-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53828-74-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-[(E)-3-methylbut-1-enyl]morpholine

InChI

InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4,9H,5-8H2,1-2H3/b4-3+

InChI Key

YIWODGWZMHUUBZ-ONEGZZNKSA-N

Isomeric SMILES

CC(C)/C=C/N1CCOCC1

Canonical SMILES

CC(C)C=CN1CCOCC1

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 3 Methyl 1 Butenyl Morpholine Enamines

Fundamental Enamine Reactivity and Transformations

Enamines, the nitrogen analogs of enols, are valuable synthetic equivalents of enolates. mychemblog.com Their utility arises from their ability to act as nucleophiles under neutral or mildly acidic conditions, which can prevent side reactions often encountered with strongly basic enolates. chempedia.infolibretexts.org The reactivity of an enamine is influenced by the nature of both the parent carbonyl compound and the secondary amine.

Morpholine (B109124) enamines, including 4-(3-methyl-1-butenyl)morpholine (B8585733), can participate in a range of chemical transformations such as additions, substitutions, and rearrangements. The nucleophilic α-carbon of the enamine can attack various electrophiles.

Generally, morpholine-derived enamines are considered less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts. nih.govnih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the greater pyramidalization of the nitrogen atom, which diminishes the p-orbital overlap with the double bond. nih.govnih.gov Despite this, they are effective nucleophiles in many reactions.

Additions: A common reaction of enamines is the Michael addition to α,β-unsaturated carbonyl compounds. For instance, an enamine derived from isobutyraldehyde (B47883) has been shown to react with methyl vinyl ketone. cambridge.org This suggests that 4-(3-methyl-1-butenyl)morpholine would similarly react with Michael acceptors. The reaction proceeds via a conjugate addition of the enamine to the electrophilic alkene, followed by hydrolysis of the resulting iminium salt to yield a 1,5-dicarbonyl compound. libretexts.org

Substitutions: Enamines readily undergo SN2 reactions with reactive alkyl halides, a process central to the Stork enamine alkylation discussed later. libretexts.org

Rearrangements: While less common, rearrangements can occur. For example, the epoxide derived from the parent aldehyde of a morpholine enamine can be rearranged before condensation and subsequent reactions. chempedia.info

Carbon-Carbon Bond Forming Reactions

The primary synthetic utility of 4-(3-methyl-1-butenyl)morpholine lies in its application in carbon-carbon bond formation, providing a pathway to more complex molecular architectures.

The Stork enamine reaction is a cornerstone of enamine chemistry, providing a method for the α-alkylation and α-acylation of aldehydes and ketones. mychemblog.com The reaction involves three key steps:

Formation of the enamine from a carbonyl compound and a secondary amine.

Reaction of the enamine with an electrophile (e.g., alkyl halide, acyl halide, or α,β-unsaturated carbonyl compound). wikipedia.org

Hydrolysis of the resulting iminium salt to regenerate the carbonyl group, now α-substituted. wikipedia.org

An example analogous to the reactivity of 4-(3-methyl-1-butenyl)morpholine is the reaction of the enamine of isobutyraldehyde with electrophiles like methyl vinyl ketone or benzyl (B1604629) chloride, which upon hydrolysis, yield the corresponding substituted carbonyl compounds. cambridge.org The Stork enamine reaction is valued for its ability to achieve selective monoalkylation of carbonyl compounds under milder conditions than traditional enolate chemistry. wikipedia.org

The alkylation of enamines is a direct application of the Stork enamine reaction, typically involving reactive alkyl halides such as allylic, benzylic, or propargylic halides. mychemblog.com The enamine, acting as a nucleophile, attacks the electrophilic carbon of the alkyl halide in an SN2 fashion. libretexts.org This forms an iminium salt, which is then hydrolyzed to give the α-alkylated aldehyde or ketone. youtube.comyoutube.com

For 4-(3-methyl-1-butenyl)morpholine, alkylation would introduce an alkyl group at the carbon atom adjacent to the original aldehyde functionality of isovaleraldehyde (B47997). The piperidine enamine of isovaleraldehyde is known to be preparable for such reactions. uoc.gr It is important to note that while C-alkylation is the desired pathway, N-alkylation can sometimes occur as a competing side reaction. mychemblog.com

Similar to alkylation, enamines can be acylated using acyl halides. libretexts.org This reaction is an effective method for the synthesis of β-dicarbonyl compounds. libretexts.org The enamine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of an acylated iminium salt. Subsequent hydrolysis yields the 1,3-dicarbonyl product. youtube.com For example, the morpholine enamine of 3-methylcyclopentanone (B121447) reacts with propionyl chloride in this manner. chempedia.info This indicates that 4-(3-methyl-1-butenyl)morpholine would react similarly with various acylating agents.

While the direct use of 4-(3-methyl-1-butenyl)morpholine in aldol (B89426) reactions is not the primary focus, it is worth noting the role of related morpholine structures in mediating such transformations. Asymmetric aldol reactions, a powerful tool for constructing chiral β-hydroxy carbonyl compounds, can be catalyzed by chiral organocatalysts. libretexts.orgscholaris.ca Although proline and its derivatives are famous in this context, morpholine-containing structures have also been explored. youtube.com

Specifically, morpholine amides have been utilized in asymmetric aldol reactions. In these cases, the morpholine moiety is part of the catalyst or a chiral auxiliary rather than the enamine reactant itself. These reactions typically proceed through an enamine or enolate intermediate generated in situ.

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast number of biologically active compounds and functional materials. Enamines serve as key intermediates in various C-N bond-forming reactions.

Hydroamination, the addition of an amine to an unsaturated bond, represents an atom-economical method for synthesizing secondary and tertiary amines. While the direct hydroamination of unactivated alkenes with 4-(3-methyl-1-butenyl)morpholine is a challenging transformation, the reverse reaction, the formation of the enamine from the corresponding aldehyde or ketone and morpholine, is a well-established process. The regioselectivity of enamine formation is influenced by both steric and electronic factors, which dictate the overlap between the nitrogen lone pair and the double bond. Generally, greater overlap favors the formation of the less substituted double bond isomer.

In the context of intermolecular hydroamination, transition metal catalysis is often employed to facilitate the addition of N-H bonds across carbon-carbon multiple bonds. The regioselectivity of these reactions is a critical aspect, often controlled by the nature of the catalyst and the substrate.

Transition metal-catalyzed C-H amination has emerged as a powerful strategy for the direct formation of C-N bonds, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. These reactions involve the catalytic conversion of a C-H bond into a C-N bond, often utilizing a metal catalyst to facilitate the process.

While specific examples detailing the direct C-H amination of the butenyl group in 4-(3-methyl-1-butenyl)morpholine are not extensively documented, the general principles of transition metal-catalyzed C-H amination are applicable. These reactions can proceed through various mechanisms, often involving a metal-nitrenoid intermediate. The choice of catalyst, typically based on late transition metals like palladium, copper, or rhodium, plays a crucial role in determining the scope and selectivity of the transformation. For instance, manganese-based catalysts have shown promise in the site-selective benzylic C-H amination of complex molecules. The combination of enamine activation with transition metal catalysis has also been explored as a strategy for novel chemical transformations.

Role of 4-(3-Methyl-1-butenyl)morpholine as an Intermediate in Organic Synthesis

4-(3-Methyl-1-butenyl)morpholine serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its enamine functionality. Enamines are widely used as synthetic equivalents of enolates, offering advantages in terms of reactivity and selectivity under milder conditions.

A classic application of morpholine enamines is the Stork enamine alkylation, where the enamine acts as a nucleophile to attack alkyl halides. This reaction forms a new carbon-carbon bond, and subsequent hydrolysis of the resulting iminium salt regenerates the ketone, effectively achieving the α-alkylation of the original carbonyl compound. Similarly, enamines can undergo acylation reactions, providing access to β-dicarbonyl compounds.

Furthermore, 4-(3-methyl-1-butenyl)morpholine can participate in Michael additions to α,β-unsaturated carbonyl compounds, another important carbon-carbon bond-forming reaction. The versatility of this enamine as a synthetic intermediate is underscored by its use in the synthesis of various pharmaceuticals and other specialty chemicals.

Comparative Reactivity Analysis of Morpholine Enamines

The reactivity of enamines is significantly influenced by the nature of the secondary amine from which they are derived. Comparative studies have revealed a clear hierarchy of reactivity among enamines derived from different cyclic amines, such as pyrrolidine, piperidine, and morpholine.

The presence of the oxygen atom in the morpholine ring has a profound effect on the nucleophilicity of the corresponding enamine. The ether oxygen withdraws electron density from the nitrogen atom through an inductive effect, making the nitrogen lone pair less available for donation into the π-system of the double bond. This reduced electron-donating ability decreases the electron density at the β-carbon, thereby lowering the enamine's nucleophilicity compared to enamines derived from piperidine or pyrrolidine.

Studies have consistently shown that pyrrolidine enamines are the most reactive, followed by piperidine enamines, with morpholine enamines being the least reactive. The higher reactivity of pyrrolidine enamines is attributed to the greater p-character of the nitrogen lone pair in the five-membered ring, which leads to better overlap with the double bond and consequently higher nucleophilicity. The presence of oxygen in morpholine enamines further increases the ionization potential, leading to a reduction in nucleophilicity.

Table 1: Relative Reactivity of Cyclic Enamines
Amine PrecursorRelative ReactivityReason for Reactivity
PyrrolidineHighestHigher p-character of nitrogen lone pair in the five-membered ring, leading to greater nucleophilicity.
PiperidineIntermediateLess p-character of the nitrogen lone pair compared to pyrrolidine.
MorpholineLowestElectron-withdrawing effect of the oxygen atom reduces the nitrogen's electron-donating ability and nucleophilicity.

The geometry of the nitrogen atom in the enamine also plays a crucial role in its reactivity. The degree of pyramidalization of the nitrogen atom, which describes the deviation from a planar geometry, affects the overlap between the nitrogen lone pair and the π-system of the double bond. A more planar nitrogen allows for better orbital overlap, leading to increased electron density at the β-carbon and enhanced nucleophilicity.

Morpholine enamines exhibit a more pronounced pyramidalization at the nitrogen atom compared to pyrrolidine or piperidine enamines. This increased pyramidalization results in poorer overlap between the nitrogen lone pair and the double bond, further contributing to the lower reactivity of morpholine enamines. Computational and experimental studies have shown that the direction of pyramidalization (endo vs. exo) can also have a significant impact on reactivity, with endo-pyramidalized enamines being more reactive due to reduced steric hindrance.

Table 2: Factors Influencing Enamine Reactivity
FactorEffect on ReactivityExplanation
Ring Heteroatom (e.g., Oxygen in Morpholine)DecreasesInductive electron withdrawal by the heteroatom reduces the nitrogen's electron-donating ability and the enamine's nucleophilicity.
Nitrogen PyramidalizationDecreases with increasing pyramidalizationIncreased pyramidalization leads

Stereochemical Aspects in Reactions Involving 4 3 Methyl 1 Butenyl Morpholine Enamines

Principles of Stereoselectivity in Organic Reactions

Stereoselectivity in organic reactions refers to the preferential formation of one stereoisomer over another. wikipedia.org When a reaction can produce multiple stereoisomeric products, but one is formed in a higher amount, the reaction is considered stereoselective. This selectivity is a result of differences in the activation energies of the competing reaction pathways, which are influenced by steric and electronic effects. wikipedia.org

Enantioselective and Diastereoselective Control

Stereoselectivity is broadly categorized into enantioselectivity and diastereoselectivity. saskoer.ca

Enantioselective Control : An enantioselective reaction produces a predominance of one enantiomer over its mirror image. wikipedia.orgwikipedia.org Enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult. Therefore, achieving enantioselectivity is crucial, particularly in pharmaceutical chemistry where different enantiomers can have vastly different biological activities. wikipedia.org This type of control is achieved by introducing a chiral influence, such as a chiral catalyst, reagent, or auxiliary, which creates a diastereomeric relationship in the transition states, leading to an energy difference and favoring the formation of one enantiomer. wikipedia.orgwikipedia.org

Diastereoselective Control : A diastereoselective reaction favors the formation of one diastereomer over other possible diastereomers. wikipedia.orgreddit.com Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties. saskoer.ca This difference in properties means their formation pathways have different transition state energies, and the resulting products have different stabilities. Diastereoselectivity can arise from a pre-existing chiral center in the substrate that influences the creation of a new stereocenter, or when two or more stereocenters are formed simultaneously with a preference for a specific relative stereochemistry. wikipedia.org

Kinetic versus Thermodynamic Control

The ratio of products in a stereoselective reaction can be governed by either kinetic or thermodynamic factors. jackwestin.comlibretexts.org The prevailing control mechanism is determined by the reaction conditions, such as temperature, reaction time, and the reversibility of the reaction steps. wikipedia.orgimperial.ac.uk

Kinetic Control : Under kinetic control, the product ratio is determined by the relative rates of formation of the products. jackwestin.com The product that is formed fastest, via the pathway with the lowest activation energy (Ea), will be the major product. libretexts.orgwikipedia.org Kinetically controlled reactions are typically irreversible and are often run at lower temperatures to prevent the system from reaching equilibrium. wikipedia.orgimperial.ac.uk The kinetic product is not necessarily the most stable product. jackwestin.com Asymmetric synthesis that results in a non-racemic mixture of enantiomers is an example of kinetic control, as enantiomers have the same Gibbs free energy, and thermodynamic control would inevitably lead to a 50:50 mixture. wikipedia.org

Thermodynamic Control : Under thermodynamic control, the product ratio is determined by the relative stability of the products themselves. jackwestin.com The most stable product, having the lowest Gibbs free energy (G), will be the major product at equilibrium. wikipedia.org This requires the reaction to be reversible under the reaction conditions, allowing the initially formed kinetic product to revert to the starting material or an intermediate and then proceed to form the more stable thermodynamic product. wikipedia.orgimperial.ac.uk Thermodynamic control is typically favored by higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to reach equilibrium. wikipedia.org

Table 1: Comparison of Kinetic and Thermodynamic Control
FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of reaction (Activation Energy, Ea)Product stability (Gibbs Free Energy, G)
Major Product The one that forms fastest (lowest Ea)The most stable one (lowest G)
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times
Reversibility Irreversible conditionsReversible conditions

Asymmetric Synthesis Utilizing Morpholine (B109124) Enamines

Enamines derived from morpholine, such as 4-(3-methyl-1-butenyl)morpholine (B8585733), are valuable intermediates in asymmetric synthesis. Their nucleophilic character is exploited to form new carbon-carbon bonds, and the morpholine moiety can influence the stereochemical outcome of these reactions. nih.govnih.gov While morpholine-based enamines are sometimes considered less reactive than their pyrrolidine (B122466) counterparts, their unique steric and electronic properties can be harnessed to achieve high levels of stereocontrol. nih.gov

Chiral Auxiliaries and Catalysts in Morpholine Chemistry

Achieving high enantioselectivity in reactions with achiral enamines like 4-(3-methyl-1-butenyl)morpholine necessitates the use of external chiral influences. This is primarily accomplished through chiral catalysts or by temporarily incorporating a chiral auxiliary.

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgwikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For instance, a chiral amino alcohol could be used to form a morpholine derivative that acts as a substrate in a diastereoselective reaction. The synthesis of chiral 1,2-amino alcohols has been achieved using pseudoephedrine as a chiral auxiliary to form diastereomerically pure morpholinone intermediates. nih.govresearchgate.net

Chiral Catalysts : Asymmetric catalysis is an efficient method where a small amount of a chiral catalyst generates a large quantity of a chiral product. wikipedia.org In enamine chemistry, chiral secondary amines (organocatalysts) are frequently used to form a transient chiral enamine intermediate from an achiral carbonyl compound. nih.govmasterorganicchemistry.com Although proline and its derivatives are common, chiral morpholine-based organocatalysts have also been developed. nih.gov For example, new β-morpholine amino acids have been synthesized and tested as organocatalysts in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and high stereoselectivity. nih.gov Additionally, transition metal catalysts bearing chiral ligands are used in reactions like the asymmetric hydrogenation of unsaturated morpholines to produce chiral morpholine derivatives with excellent enantioselectivities (up to 99% ee). nih.govrsc.org

Stereospecificity in Enamine Transformations

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In enamine chemistry, the geometry of the enamine double bond (E vs. Z) can have a profound impact on the stereochemical outcome of subsequent reactions, such as alkylations. The reaction of E and Z enamines with an electrophile can lead to products with opposite stereochemistry. manchester.ac.uk

The formation of enamines from aldehydes with α-stereocenters and pyrrolidine-based catalysts can exhibit "kinetic stereospecificity," where each enantiomer of the aldehyde initially forms a specific enamine stereoisomer (E or Z) before thermodynamic equilibration occurs. manchester.ac.uk The final product's enantioselectivity depends on whether the E and Z enamines equilibrate before reacting with the electrophile. manchester.ac.uk Ground-state chiral enamines can provide effective stereochemical control, for example, in the enantioselective photochemical α-alkylation of aldehydes. nih.govacs.orgescholarship.org Here, the chiral enamine intermediate controls the stereochemistry during the carbon-carbon bond-forming step. nih.gov

Diastereoselective Transformations Leading to Morpholine Derivatives

Several methods have been developed for the diastereoselective synthesis of substituted morpholine derivatives, which are important structural motifs in medicinal chemistry. oup.comthieme-connect.com These methods often rely on substrate control, where existing stereocenters guide the formation of new ones.

An indium(III)-catalyzed intramolecular reductive etherification has been shown to produce various substituted morpholines with good to excellent yields and high diastereoselectivity. oup.com Similarly, a general strategy for synthesizing C-substituted morpholines via an intramolecular reductive etherification has been developed, yielding cis-2,5-disubstituted and trans-2,6-disubstituted morpholines with high diastereoselectivity. acs.org Another approach involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization to afford substituted morpholine derivatives. thieme-connect.com

Table 2: Examples of Diastereoselective Synthesis of Morpholine Derivatives
Reaction TypeReagents/CatalystKey FeatureDiastereoselectivityReference
Reductive EtherificationInBr3Intramolecular cyclization of keto alcoholsHigh (e.g., cis-2,5-disubstituted) oup.com
Reductive EtherificationNot specifiedIntramolecular cyclization for C-substitutionExcellent (cis-2,5); Moderate (trans-2,6) acs.org
Grignard Addition/CyclizationGrignard reagents, N-Sulfinyl imineChiral auxiliary-controlled additionGood to excellent thieme-connect.com
Carboamination/OxypalladationPalladium catalystSubstrate-controlled cyclizationHigh organic-chemistry.org
Ugi/Michael CyclizationTriphenylphosphine (B44618)Post-Ugi modification and cyclizationHigh researchgate.net

Enantioselective Transformations Involving Morpholine

While 4-(3-methyl-1-butenyl)morpholine itself is an achiral molecule, its engagement in enantioselective transformations is typically achieved through the use of chiral catalysts. In the realm of organocatalysis, chiral morpholine derivatives have been employed to catalyze reactions of aldehydes with various electrophiles, proceeding through the in situ formation of a chiral enamine intermediate. Although direct studies on 4-(3-methyl-1-butenyl)morpholine in this context are limited, the principles derived from analogous systems provide significant insights.

The general strategy involves a catalytic cycle where a chiral secondary amine, often a derivative of morpholine, condenses with an aldehyde to form a transient chiral enamine. This enamine then reacts with an electrophile, and the stereochemical outcome is dictated by the chiral environment established by the catalyst. The steric bulk and conformational rigidity of the chiral morpholine catalyst are critical in creating a facial bias, forcing the electrophile to attack one of the two enantiotopic faces of the enamine preferentially.

Research has shown that morpholine-based organocatalysts can be highly effective in promoting enantioselective reactions. For instance, in the Michael addition of aldehydes to nitroolefins, chiral β-morpholine amino acid catalysts have been shown to afford products with excellent diastereoselectivity and high to excellent enantioselectivity. researchgate.netfrontiersin.orgnih.gov The success of these catalysts, despite the generally lower reactivity of morpholine enamines compared to their pyrrolidine counterparts, highlights the potent stereodirecting ability of the chiral morpholine scaffold. researchgate.netfrontiersin.orgnih.gov The oxygen atom in the morpholine ring can influence the electronic properties and the transition state geometry through hydrogen bonding or dipolar interactions, further enhancing stereocontrol. frontiersin.org

Below is a table summarizing representative results from the literature on enantioselective Michael additions of aldehydes to nitroolefins, catalyzed by chiral morpholine derivatives. This data illustrates the high levels of stereocontrol that can be achieved in reactions proceeding through morpholine enamine intermediates.

Table 1: Enantioselective Michael Addition of Aldehydes to Nitroolefins Catalyzed by Chiral Morpholine Derivatives

Aldehyde Nitroolefin Catalyst Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%)
Propanal (E)-β-Nitrostyrene Chiral β-Morpholine Amino Acid 95:5 92
Butanal (E)-β-Nitrostyrene Chiral β-Morpholine Amino Acid 96:4 95
Pentanal (E)-β-Nitrostyrene Chiral β-Morpholine Amino Acid 97:3 97

Control of Regioselectivity and Stereochemistry in Specific Enamine Reactions

For a pre-formed enamine like 4-(3-methyl-1-butenyl)morpholine, the control of regioselectivity and stereochemistry in its reactions with electrophiles is governed by the inherent structural features of the enamine itself.

Regioselectivity: In reactions such as alkylation or acylation, 4-(3-methyl-1-butenyl)morpholine is expected to exhibit high regioselectivity for C-alkylation or C-acylation at the α-carbon of the original aldehyde. This is a general characteristic of enamine reactivity, where the nucleophilicity is highest at the α-carbon due to the contribution of the resonance structure with a negative charge on this carbon. N-alkylation or N-acylation is a possible side reaction, but it is generally less favored, especially with sterically demanding enamines.

Stereochemistry: The control of stereochemistry in reactions of 4-(3-methyl-1-butenyl)morpholine is more complex. Since the enamine is achiral, its reaction with an achiral electrophile will result in a racemic mixture of products if a new stereocenter is formed. However, the diastereoselectivity of the reaction can be influenced by the enamine's geometry and the steric hindrance it presents.

The double bond of 4-(3-methyl-1-butenyl)morpholine can exist as either the (E)- or (Z)-isomer. The equilibrium between these isomers is influenced by steric interactions between the substituents on the double bond. For an α-branched aldehyde like 3-methylbutanal (B7770604), the formation of the less sterically hindered (E)-enamine is generally favored. The reaction of this (E)-enamine with an electrophile will proceed through a transition state where the electrophile approaches from the less hindered face of the enamine. The bulky isopropyl group at the β-position of the enamine double bond will play a significant role in directing this approach.

In a reaction with a chiral electrophile, the inherent facial bias of the enamine, dictated by the (E)/(Z) geometry and steric factors, will interact with the chirality of the electrophile, leading to diastereomeric products in unequal amounts. The degree of diastereoselectivity will depend on the extent of steric and electronic matching between the enamine and the electrophile in the transition state.

For instance, in the alkylation of 4-(3-methyl-1-butenyl)morpholine with an electrophile, the approach of the electrophile will be directed to the face of the double bond opposite to the bulky isopropyl group to minimize steric repulsion. This can lead to a predictable diastereomeric outcome when a new stereocenter is formed relative to an existing one in the electrophile.

The following table provides illustrative examples of how stereochemistry might be controlled in hypothetical reactions of a morpholine enamine derived from a branched aldehyde.

Table 2: Hypothetical Stereochemical Outcomes in Reactions of a Morpholine Enamine of a Branched Aldehyde

Enamine Reactant Electrophile Reaction Type Expected Major Diastereomer Rationale
(E)-4-(2-Methylpropylidene)morpholine Methyl Iodide Alkylation Racemic mixture A new stereocenter is formed without chiral influence.
(E)-4-(2-Methylpropylidene)morpholine (R)-2-Bromopropane Alkylation (R,R) and (S,R) Diastereomeric products formed due to the chiral electrophile. The ratio will depend on the facial selectivity of the enamine.
(E)-4-(2-Methylpropylidene)morpholine Acrylonitrile Michael Addition Racemic mixture Formation of a new stereocenter without a chiral catalyst or reactant.

Advanced Applications of 4 3 Methyl 1 Butenyl Morpholine in Organic Synthesis

Building Block Chemistry for Complex Molecules

The strategic use of well-defined building blocks is fundamental to the efficient synthesis of complex molecular architectures. The morpholine (B109124) ring, and by extension its derivatives like 4-(3-methyl-1-butenyl)morpholine (B8585733), are highly valued as foundational units in synthetic chemistry. researchgate.netresearchgate.net

Versatile Scaffold Construction

The morpholine ring is considered a "privileged structure" in medicinal chemistry, offering a versatile and synthetically accessible scaffold for drug design and development. researchgate.net Its incorporation can enhance biological activity and bestow desirable drug-like properties. researchgate.net Chemists utilize this scaffold to generate extensive libraries of compounds with systematic variations in regiochemistry and stereochemistry. nih.gov This approach, known as systematic chemical diversity (SCD), allows for the efficient exploration of three-dimensional chemical space, leading to the identification of novel bioactive molecules. nih.gov By starting with enantiomerically pure amino acids and amino alcohols, a diverse collection of C-substituted morpholines can be produced, serving as direct inputs for fragment screening or as building blocks for more elaborate syntheses. nih.gov

Two-Carbon Electrophile for Fragment Couplings

The construction of the morpholine ring itself often involves an annulation reaction, which highlights the concept of using precursors as specific synthons. A common and efficient method for synthesizing morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663). chemrxiv.org In this context, ethylene sulfate functions as a two-carbon electrophile . chemrxiv.org The reaction proceeds via a simple SN2 reaction between the amine of the 1,2-amino alcohol and the ethylene sulfate, leading to a monoalkylation product. chemrxiv.org This intermediate can then be cyclized to form the morpholine ring. This methodology represents a green and redox-neutral protocol for accessing the morpholine scaffold, demonstrating the principle of using simple reagents for key fragment couplings in the assembly of the heterocyclic core. chemrxiv.org

Role as Protecting Group for Carbonyl Compounds

In multi-step organic synthesis, the temporary masking of a reactive functional group is often necessary to prevent unwanted side reactions. This is achieved through the use of "protecting groups." 4-(3-Methyl-1-butenyl)morpholine is an enamine, a class of compounds formed by the reaction of a secondary amine (morpholine) with a carbonyl compound (in this case, 3-methylbutanal (B7770604), also known as isovaleraldehyde).

The formation of this enamine serves as a method for protecting the carbonyl group. The electrophilic carbon of the original aldehyde is converted into the nucleophilic β-carbon of the enamine, altering its reactivity. This transformation effectively masks the aldehyde functionality from attack by nucleophiles. The enamine can be readily hydrolyzed back to the original carbonyl compound and secondary amine under mild acidic conditions, making it a useful and reversible protecting strategy.

Protected GroupProtecting ReagentResulting GroupDeprotection Condition
Carbonyl (Aldehyde)MorpholineEnamineMild aqueous acid

Catalytic Applications of Morpholine Derivatives

The morpholine scaffold is not only a structural component but also a key element in the design of modern catalysts for both organocatalysis and transition-metal-catalyzed reactions.

Organocatalysis with Morpholine-Based Catalysts

Asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. frontiersin.orgresearchgate.net Chiral morpholine derivatives have been developed as effective organocatalysts, particularly in reactions that proceed through an enamine intermediate. frontiersin.orgnih.gov

While pyrrolidine-based catalysts are often more efficient, morpholine-based catalysts have been successfully employed in reactions such as the 1,4-addition (Michael addition) of aldehydes to nitroolefins. frontiersin.orgnih.gov The generally lower reactivity of morpholine-enamines is attributed to the electron-withdrawing effect of the ring oxygen and the pronounced pyramidalization of the nitrogen atom, which reduces nucleophilicity. frontiersin.orgnih.gov However, through careful catalyst design, these limitations can be overcome. Researchers have synthesized novel β-morpholine amino acid catalysts that afford condensation products in excellent yields with high diastereoselectivity and enantioselectivity. frontiersin.org This demonstrates that despite their inherent electronic properties, morpholine-based structures can be engineered into highly effective organocatalysts. frontiersin.org

Catalyst TypeReactionKey Feature
Chiral β-Morpholine Amino AcidMichael AdditionOvercomes low reactivity of morpholine-enamines
Cinchona Alkaloid-DerivedVariousPrivileged chiral inducers
Morpholine-Derived Phase-Transfer CatalystConjugate AdditionOperates under neutral conditions

Transition Metal Catalysis in Morpholine Synthesis

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods are frequently employed in the synthesis of complex molecules that incorporate the morpholine moiety. acs.orgacs.org

For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to couple morpholine with aryl halides, forming arylmorpholines which are important structures in medicinal chemistry. acs.org Similarly, molybdenum-catalyzed asymmetric allylic alkylation has been developed to construct complex 1,4-dicarbonyl scaffolds. acs.org In some cases, ligands used in these catalytic systems incorporate a morpholine fragment to modulate the catalyst's electronic properties and reactivity. acs.org These advanced catalytic methods provide efficient and selective pathways to synthesize complex morpholine-containing molecules that would be difficult to access through traditional methods. mdpi.comyoutube.com

Oligomerization and Polymerization Studies Involving Morpholine Units

While specific studies on the oligomerization and polymerization of 4-(3-methyl-1-butenyl)morpholine are not extensively documented in publicly available literature, the reactivity of the vinyl group attached to the morpholine nitrogen suggests potential for such transformations. The behavior of structurally related morpholine-containing monomers provides a basis for understanding the potential polymerization pathways of this compound. The presence of the electron-donating morpholine ring is expected to significantly influence the reactivity of the double bond, making it amenable to certain types of polymerization, particularly cationic polymerization.

The nitrogen atom of the morpholine moiety can donate electron density to the vinyl group, which activates the double bond towards electrophilic attack. This characteristic makes N-alkenylmorpholines, in principle, suitable monomers for cationic polymerization. wikipedia.orgyoutube.com In a typical cationic polymerization, an electrophilic initiator would add to the double bond of 4-(3-methyl-1-butenyl)morpholine, generating a carbocationic intermediate. This intermediate would then propagate by adding to subsequent monomer units. The stability of the propagating carbocation is a crucial factor in determining the feasibility and rate of the polymerization. nih.gov

In addition to cationic polymerization, morpholine-containing monomers have been successfully polymerized using controlled radical polymerization techniques. For instance, N-acryloylmorpholine has been polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The successful RAFT polymerization of N-acryloylmorpholine indicates that the morpholine unit is stable under radical polymerization conditions.

Given the structural similarities, it is plausible that 4-(3-methyl-1-butenyl)morpholine could also undergo radical polymerization, although its reactivity might differ from that of N-acryloylmorpholine due to the different substitution pattern on the vinyl group. The "3-methyl-1-butenyl" group may introduce steric hindrance that could affect the rate of polymerization and the achievable molecular weight of the resulting polymer.

Detailed research findings on the polymerization of a related morpholine-containing monomer, N-acryloylmorpholine, are summarized in the table below to provide an illustrative example of the polymerization behavior of this class of compounds.

Table 1: Polymerization of N-Acryloylmorpholine via RAFT

Polymerization Time (h) Monomer Conversion (%) Theoretical Molar Mass (Mn,th) (g/mol) Experimental Molar Mass (Mn,NMR) (g/mol)
2 25 3500 3800
4 48 6800 7200
6 65 9200 9800
8 70 9900 10500

This data is based on studies of N-acryloylmorpholine and is intended to be illustrative for the polymerization of morpholine-containing monomers. nih.gov

The resulting polymers from the polymerization of 4-(3-methyl-1-butenyl)morpholine would feature a polyalkane backbone with pendant morpholine-substituted groups. The properties of such a polymer would be largely dictated by the morpholine side chains, potentially leading to materials with interesting solubility, thermal, and chemical characteristics. Further experimental investigation is necessary to fully elucidate the oligomerization and polymerization behavior of 4-(3-methyl-1-butenyl)morpholine and to characterize the properties of the resulting polymeric materials.

Computational and Theoretical Studies of 4 3 Methyl 1 Butenyl Morpholine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental in predicting the geometry, electronic properties, and spectroscopic features of molecules. For derivatives of morpholine (B109124), DFT methods, particularly using functionals like B3LYP, have proven effective in providing results that align well with experimental findings for related compounds.

The electronic structure of a molecule is key to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity.

For 4-(3-methyl-1-butenyl)morpholine (B8585733), the HOMO is expected to be localized primarily on the enamine moiety, specifically the nitrogen atom and the carbon-carbon double bond, which are the most electron-rich parts of the molecule. The LUMO would likely be distributed over the butenyl group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. Studies on similar molecules have shown that a lower energy gap can correspond to greater bioactivity.

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical data based on typical results for similar amine compounds and morpholine derivatives.

ParameterPredicted Value (eV)Description
EHOMO~ -6.0 to -5.5Energy of the Highest Occupied Molecular Orbital
ELUMO~ -0.5 to 0.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)~ 5.0 to 5.5Indicator of chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-deficient), which are prone to nucleophilic attack.

In 4-(3-methyl-1-butenyl)morpholine, the MEP analysis would reveal a significant region of negative electrostatic potential around the nitrogen atom of the morpholine ring due to its lone pair of electrons. Another electron-rich area would be associated with the π-electron cloud of the C=C double bond in the butenyl group. These sites represent the most probable locations for interactions with electrophiles, such as protonation or coordination to metal centers. The hydrogen atoms on the carbon framework would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental spectra.

For 4-(3-methyl-1-butenyl)morpholine, DFT calculations would predict characteristic vibrational modes. Key frequencies would include:

C-H stretching from the alkyl and vinyl groups (typically in the 2850-3100 cm⁻¹ region).

C=C stretching of the enamine double bond (around 1600-1650 cm⁻¹).

C-N stretching of the morpholine ring and the enamine nitrogen (in the 1000-1250 cm⁻¹ region).

C-O-C stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹).

These calculations aid in the assignment of bands in experimentally obtained spectra and can confirm the molecular structure.

Table 2: Predicted Characteristic Vibrational Frequencies This table presents expected frequency ranges based on computational studies of analogous morpholine and alkene compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
C-H Stretch (Alkyl/Vinyl)2850 - 3100-CH₂, -CH₃, =CH
C=C Stretch1600 - 1650Enamine C=C
CH₂ Scissoring/Bending1400 - 1470-CH₂-
C-N Stretch1000 - 1250Morpholine Ring
C-O-C Stretch1080 - 1150Morpholine Ether

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of magnetic shielding constants can predict NMR chemical shifts (δ). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for this purpose. The calculated isotropic shielding constants (σ) are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For 4-(3-methyl-1-butenyl)morpholine, GIAO-DFT calculations would predict the ¹H and ¹³C NMR chemical shifts. This would be particularly useful for assigning the signals of the vinyl protons and carbons, as well as the distinct carbons of the morpholine ring and the methyl groups. The accuracy of these predictions is generally high, making them a powerful tool for confirming or assigning complex spectra.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete energy profile for a proposed reaction pathway.

Transition State Theory (TST) is the framework used to understand and quantify the rates of chemical reactions. Computationally, this involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate.

For reactions involving 4-(3-methyl-1-butenyl)morpholine, such as its hydrolysis, alkylation, or its role as a nucleophilic catalyst, computational modeling can be used to:

Identify the structures of all intermediates and transition states.

Calculate the activation energies for each step of the mechanism.

Compare different potential pathways to determine the most favorable one.

Investigate the role of solvents or catalysts in modifying the reaction profile.

Mechanistic Pathways of Hydroamination

The formation of 4-(3-methyl-1-butenyl)morpholine via hydroamination involves the addition of the N-H bond of morpholine across a carbon-carbon double bond of a C5 unsaturated precursor, such as isoprene (B109036) (2-methyl-1,3-butadiene). The regioselectivity of this addition is a critical aspect, leading to the desired 1,4-addition product. The reaction generally requires a catalyst to overcome the significant activation barrier. wikipedia.org Several mechanistic pathways can be considered, primarily categorized as acid-catalyzed, base-catalyzed, or transition-metal-catalyzed.

Acid-Catalyzed Hydroamination: In the presence of a Brønsted or Lewis acid, the alkene can be protonated to form a carbocation intermediate. For an unsymmetrical diene like isoprene, this can lead to the formation of a more stable tertiary allylic carbocation. Subsequent nucleophilic attack by the nitrogen atom of morpholine on this carbocation, followed by deprotonation, would yield the final product. The regioselectivity is governed by the stability of the carbocation intermediate.

Base-Catalyzed Hydroamination: This pathway involves the deprotonation of morpholine by a strong base to form a morpholide anion. This potent nucleophile can then attack the alkene. However, this pathway is generally less common for unactivated alkenes due to the electron-rich nature of the double bond, which repels the nucleophile.

Transition-Metal-Catalyzed Hydroamination: This is the most versatile and widely studied approach for hydroamination. organicreactions.org The mechanism can vary significantly depending on the metal and ligands involved. A general catalytic cycle often involves:

Coordination of the alkene to the metal center.

Activation of the amine, which can occur via oxidative addition of the N-H bond to the metal, or by deprotonation to form a metal-amide complex.

Migratory insertion of the alkene into the metal-nitrogen bond (aminometalation) or insertion of the alkene into a metal-hydride bond followed by reductive elimination.

Protonolysis of the resulting metal-carbon bond by another molecule of morpholine to release the product and regenerate the active catalyst.

For late transition metals, a common mechanism involves the nucleophilic attack of the amine on a metal-activated alkene. nih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov) is influenced by electronic and steric factors of both the substrate and the catalyst. acs.org

Table 1: Hypothetical Relative Energies for Key Intermediates and Transition States in a Transition-Metal-Catalyzed Hydroamination of Isoprene with Morpholine

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsMorpholine + Isoprene + Catalyst0.0
TS1Alkene Coordination+5.2
Intermediate 1Alkene-Coordinated Complex-2.1
TS2N-H Bond Activation+15.8
Intermediate 2Metal-Amide-Alkene Complex+3.5
TS3Migratory Insertion+22.5
Intermediate 3Metal-Alkyl Complex-8.7
TS4Protonolysis+18.3
Products4-(3-methyl-1-butenyl)morpholine + Catalyst-15.0

Note: This table is illustrative and does not represent published experimental or computational data.

Influence of Solvation Models on Reaction Profiles

The choice of a solvation model in computational studies is crucial for accurately predicting the reaction profiles of hydroamination reactions, as these reactions often involve charged or highly polar intermediates and transition states. The solvent can significantly stabilize or destabilize these species, thereby altering the calculated activation energies and reaction thermodynamics.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally less expensive and can provide a good first approximation of solvent effects. For the hydroamination leading to 4-(3-methyl-1-butenyl)morpholine, an implicit model would account for the bulk electrostatic interactions, which is particularly important if charged intermediates like carbocations or metal-amide complexes are involved.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific hydrogen bonding interactions between the solvent and the reacting species. For instance, in the hydroamination of morpholine, protic solvents could form hydrogen bonds with the nitrogen atom of morpholine or with anionic intermediates, affecting their nucleophilicity and stability. While computationally more demanding, explicit models can provide a more detailed and accurate picture of the reaction in solution, especially for the initial and final steps of the catalytic cycle where reactants and products are solvated.

The inclusion of explicit solvent molecules can reveal specific interactions that are missed by continuum models, such as the formation of a solvent cage around the transition state, which can have a significant impact on the calculated activation barrier. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost.

Conformational Analysis and Molecular Dynamics Simulations

The chemical behavior and biological activity of 4-(3-methyl-1-butenyl)morpholine are influenced by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore these aspects.

Conformational Analysis: The conformational landscape of 4-(3-methyl-1-butenyl)morpholine is primarily defined by the rotation around several key single bonds:

The C-N bond connecting the butenyl group to the morpholine ring.

The C-C single bonds within the butenyl chain.

The C-C and C-O bonds within the morpholine ring, which typically adopts a chair conformation.

Rotation around the N-C(1) bond will determine the orientation of the butenyl substituent relative to the morpholine ring (axial vs. equatorial-like). Rotation around the C(1)-C(2) and C(2)-C(3) bonds will give rise to various staggered and eclipsed conformations of the butenyl chain. libretexts.orgyoutube.com The relative energies of these conformers are determined by steric hindrance and torsional strain. libretexts.org For instance, the gauche and anti conformations around the C(2)-C(3) bond will have different energies due to the interaction between the methyl groups and the rest of the molecule. youtube.com

Table 2: Hypothetical Relative Energies of Key Conformers of 4-(3-Methyl-1-butenyl)morpholine

Dihedral Angle (C1-C2-C3-C4)ConformationHypothetical Relative Energy (kcal/mol)
180°Anti-periplanar0.0
120°Anti-clinal+1.2
60°Syn-clinal (Gauche)+0.9
Syn-periplanar (Eclipsed)+5.0

Note: This table is illustrative and does not represent published experimental or computational data.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of 4-(3-methyl-1-butenyl)morpholine in different environments, such as in a solvent or interacting with a biological target. By simulating the motion of the atoms over time, MD can reveal the preferred conformations, the barriers to conformational changes, and the nature of intermolecular interactions. For example, an MD simulation in water could show how water molecules form hydrogen bonds with the oxygen and nitrogen atoms of the morpholine ring and how this affects the conformational preferences of the butenyl side chain.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical calculations can elucidate the relationship between the molecular structure of 4-(3-methyl-1-butenyl)morpholine and its chemical reactivity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computed molecular descriptors with observed activities. researchgate.netresearchgate.net

Electronic Properties: The distribution of electron density in the molecule is a key determinant of its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For 4-(3-methyl-1-butenyl)morpholine, the HOMO is likely to be localized on the nitrogen atom and the C=C double bond, indicating these are the primary sites for electrophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically around the nitrogen and oxygen atoms) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Steric Factors: The three-dimensional shape of the molecule plays a significant role in its ability to interact with other molecules. The bulky 3-methyl-1-butenyl group can sterically hinder the approach of reactants to the morpholine nitrogen, potentially influencing its basicity and nucleophilicity compared to unsubstituted morpholine. Theoretical calculations can quantify this steric hindrance.

By systematically modifying the structure of 4-(3-methyl-1-butenyl)morpholine in silico (e.g., changing substituents on the butenyl chain or the morpholine ring) and calculating the resulting changes in electronic and steric descriptors, it is possible to build theoretical models that predict how these structural modifications will affect its reactivity in various chemical transformations. researchgate.netresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing and purifying Morpholine, 4-(3-methyl-1-butenyl)-?

While direct synthesis protocols are not detailed in the provided evidence, analogous morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine) suggest nucleophilic substitution or alkylation reactions as viable routes . Purification can involve column chromatography (silica gel) or recrystallization, guided by polarity and solubility profiles. Safety protocols from related compounds emphasize using PPE (gloves, goggles) and avoiding dust formation during handling .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify substituents (e.g., 3-methyl-1-butenyl group) and compare with computed spectra. IR can confirm functional groups like ethers or amines .
  • Crystallography : Employ single-crystal X-ray diffraction with refinement via SHELXL for precise bond-length/angle determination . Mass spectrometry (HRMS) validates molecular weight .

Q. What thermodynamic properties are critical for characterizing this compound, and how are they measured?

Key properties include boiling point, vapor pressure, and enthalpy of vaporization. Techniques include:

  • Differential Scanning Calorimetry (DSC) for phase transitions .
  • Static vapor pressure measurements using a Knudsen effusion cell . Refer to NIST Chemistry WebBook for validated methodologies and data on analogous compounds .

Q. What safety precautions are essential when handling this compound?

Based on toxicity profiles of similar morpholine derivatives:

  • Acute Toxicity : Classified under H302 (harmful if swallowed). Use fume hoods and avoid inhalation .
  • Skin/Eye Exposure : Wear nitrile gloves and chemical-resistant goggles. In case of contact, rinse with water for 15+ minutes .
  • Storage : Store in airtight containers under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Cross-validate using orthogonal methods:

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
  • Replicate crystallographic studies using updated SHELX versions to address historical discrepancies .
  • Consult authoritative databases (e.g., NIST) for benchmarking .

Q. What experimental strategies assess the compound’s stability under varying conditions?

Design accelerated stability studies:

  • Thermal Stability : Expose to temperatures 25–60°C and monitor decomposition via HPLC or TGA .
  • Photostability : Use UV/Vis light chambers and track degradation products with LC-MS .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify pH-sensitive moieties .

Q. Which computational approaches are suitable for predicting reactivity or interaction mechanisms?

  • DFT Calculations : Model reaction pathways (e.g., electrophilic addition of the 3-methyl-1-butenyl group) using Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent interactions or binding to biological targets (e.g., enzymes) .
  • QSAR Models : Predict ecotoxicity using software like OECD Toolbox, leveraging data from structurally related compounds .

Q. How can researchers address the lack of ecological impact data for this compound?

Propose tiered ecotoxicological testing:

  • Acute Aquatic Toxicity : Perform Daphnia magna immobilization assays .
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
  • QSAR Extrapolation : Apply models validated for morpholine derivatives to estimate LC50_{50} or BCF values .

Methodological Notes

  • Data Gaps : Key parameters (e.g., logP, water solubility) are absent in the evidence. Experimental determination via shake-flask method or HPLC is advised .
  • Contradictions : Discrepancies in stability data require replication under controlled conditions (e.g., inert atmosphere) .
  • Advanced Tools : Leverage SHELXD for phasing in crystallography and DEREK Nexus for toxicity prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.